

Cyclotron production and yield of Titanium-45

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Compound of Interest

Compound Name: Titanium-45

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An In-depth Technical Guide to the Cyclotron Production and Yield of **Titanium-45**

Introduction

Titanium-45 (^{45}Ti) is an emerging radionuclide for Positron Emission Tomography (PET) imaging, garnering significant interest within the research and drug development communities. Its appeal stems from a combination of favorable physical decay characteristics: a moderate half-life of 3.08 hours, a high positron branching ratio of 85%, and a low mean positron energy of 439 keV.[1][2][3] This low positron energy is comparable to that of Carbon-11 and can result in sharper, higher-resolution PET images than radionuclides with higher positron energies, such as Gallium-68.[2][4] The 3.08-hour half-life is sufficiently long to permit transportation to satellite facilities and to image biological processes over several hours, offering an advantage over shorter-lived PET isotopes like ^{18}F . [5][6][7]

This guide provides a comprehensive technical overview of the production, purification, and yield of ^{45}Ti using medical cyclotrons, intended for researchers, scientists, and professionals in radiopharmaceutical development.

Production Routes and Nuclear Reactions

The most common and efficient method for producing ^{45}Ti is through the proton bombardment of a natural scandium target.[2][4]

Primary Production Route: $^{45}\text{Sc}(p,n)^{45}\text{Ti}$

The $^{45}\text{Sc}(p,n)^{45}\text{Ti}$ nuclear reaction is the most favorable production pathway for several reasons:

- **Monoisotopic Target:** Natural scandium is 100% ^{45}Sc , which simplifies the nuclear reaction channels, limits co-produced contaminants, and eliminates the high cost of isotopically enriched target material.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Low Energy Requirement:** This reaction can be performed efficiently with low-to-medium energy protons (typically 5-14 MeV), which are readily available from the vast majority of medical cyclotrons.[\[4\]](#)
- **High Cross-Section:** The reaction has a high cross-section (a measure of its probability) in the 12-14 MeV energy range, ensuring good production yields.[\[7\]](#)

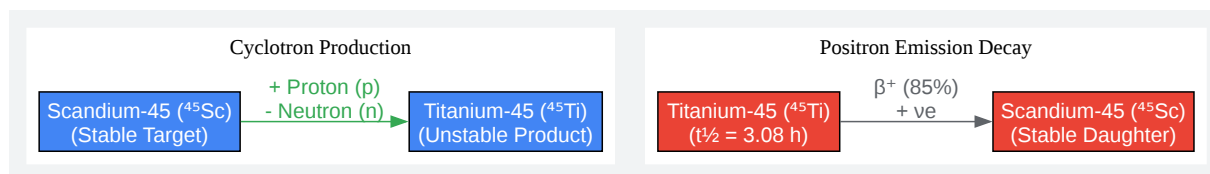
A critical consideration is the co-production of the long-lived impurity ^{44}Ti ($t_{1/2} = 60$ years) via the $^{45}\text{Sc}(p,2n)^{44}\text{Ti}$ reaction.[\[7\]](#) This reaction has a higher energy threshold (around 13 MeV).[\[10\]](#) Therefore, controlling the incident proton energy to below this threshold or within an optimal range (e.g., 13-14 MeV) is crucial to ensure high radionuclidic purity and minimize long-lived radioactive waste.[\[7\]](#)[\[11\]](#)

Alternative Production Route: $^{45}\text{Sc}(d,2n)^{45}\text{Ti}$

An alternative, though less common, production route is the $^{45}\text{Sc}(d,2n)^{45}\text{Ti}$ reaction, which involves bombarding the scandium target with deuterons.[\[12\]](#) This reaction can also produce ^{45}Ti with high specific activity. Studies have shown that using a deuteron beam energy below 15 MeV can produce ^{45}Ti with no detectable ^{44}Ti contamination.[\[2\]](#)[\[12\]](#)

Nuclear Reaction and Decay Pathway

The production and subsequent decay of **Titanium-45** can be visualized as a two-step process. First, a stable Scandium-45 nucleus is transmuted into **Titanium-45** via a nuclear reaction. The resulting unstable ^{45}Ti nucleus then decays back to stable ^{45}Sc , emitting a positron in the process, which is the basis for PET imaging.



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Caption: Nuclear reaction for ⁴⁵Ti production and its subsequent decay.

Experimental Protocols

Target Preparation

The target material is typically high-purity (e.g., 99.95%) natural scandium.[13] It can be used in the form of metallic foils or as pressed scandium oxide (Sc₂O₃) powder.[1][8][14] For foil targets, the scandium is often mounted on a target holder, which may also serve as a Faraday cup for beam current measurement.[8] In some setups, the scandium foil is pressed into a copper or aluminum target holder.[15]

Cyclotron Irradiation

The prepared scandium target is bombarded with a proton beam using a medical cyclotron. To achieve the optimal on-target energy and avoid undesirable reactions, the initial proton beam from the cyclotron (e.g., 18 MeV or 24 MeV) is often passed through an energy-degrading foil (a "degrader"), such as copper or aluminum, before striking the target.[1][15]

Post-Irradiation Chemical Separation

After irradiation, the ⁴⁵Ti must be chemically separated from the bulk scandium target material. This is a critical step due to the tendency of Ti(IV) complexes to hydrolyze.[4] A robust and rapid purification method is essential given the 3.08-hour half-life. Ion chromatography is the most widely reported and successful method.

A General Protocol for Ion Chromatography Separation:

- **Dissolution:** The irradiated scandium foil or pellet is dissolved in a strong acid, typically concentrated hydrochloric acid (e.g., 6M or 10M HCl).^{[1][2][15]}
- **Column Loading:** The resulting solution, containing both scandium chloride and $[^{45}\text{Ti}]\text{TiCl}_4$, is loaded onto a chromatography column packed with a specialized resin. Hydroxamate-functionalized chelating resins have proven to be particularly effective at trapping ^{45}Ti while allowing the scandium to pass through.^{[1][4]}
- **Washing/Scandium Elution:** The column is washed with solutions like 2M HCl and deionized water to remove the bulk scandium target material.^[1]
- **^{45}Ti Elution:** The purified ^{45}Ti is then eluted (recovered) from the resin using a suitable complexing agent. Solutions of 1M citric acid or 0.1M oxalic acid have been used successfully for this step.^{[1][4]} This process can yield a ^{45}Ti solution ready for radiolabeling.

The entire production workflow, from target preparation to the final product, follows a structured sequence of steps.

Caption: General experimental workflow for cyclotron production of ^{45}Ti .

Quantitative Data: Production Yields and Separation Efficiency

The yield of ^{45}Ti is dependent on several factors, including proton energy, beam current, and irradiation time. The efficiency of the subsequent chemical separation determines the final recoverable activity. The following tables summarize quantitative data reported in the literature.

Table 1: Summary of Cyclotron Production Parameters and Yields for ^{45}Ti

| Nuclear Reaction | Target Material | Proton Energy (On-Target) | Beam Current | Irradiation Time | Reported Yield (End of Bombardment) | Reference |
|---|------------------|---------------------------|------------------|------------------|---|-----------|
| $^{45}\text{Sc}(\text{p},\text{n})^{45}\text{Ti}$ | Natural Scandium | ~12 MeV | 2 μA | 30 min | 337 MBq/ $\mu\text{A}\cdot\text{h}$ | [15] |
| $^{45}\text{Sc}(\text{p},\text{n})^{45}\text{Ti}$ | Natural Scandium | 13 MeV | 10 μA | 30 min | 2329 \pm 111 MBq (Total) | [1] |
| $^{45}\text{Sc}(\text{p},\text{n})^{45}\text{Ti}$ | Natural Scandium | 14.5 MeV | 5 μA | 1 h | 2105 \pm 150 MBq (Total); 433 MBq/ $\mu\text{A}\cdot\text{h}$ | [13] |
| $^{45}\text{Sc}(\text{p},\text{n})^{45}\text{Ti}$ | Scandium Oxide | 21 MeV (Incident) | 20 μA | 1 h | 403.3 MBq/ $\mu\text{A}\cdot\text{h}$ | [14] |

| $^{45}\text{Sc}(\text{p},\text{n})^{45}\text{Ti}$ | Natural Scandium | 13-14 MeV | 10 μA | 30 min | 2.35 GBq (Total) |[7] |

Table 2: Chemical Separation Protocols and Efficiency for ^{45}Ti

| Separation Method | Resin / Stationary Phase | Eluent for ^{45}Ti | Processing Time | Recovery Yield (%) | Reference |
|--------------------|--------------------------|-----------------------------|-----------------|--------------------|-----------|
| Ion Chromatography | AG 50W x 8 | 6M HCl | 2 h | 75 - 90% | [2] |
| Ion Chromatography | Dowex 1-X8 | 8M HCl | - | 30% | [9] |
| Ion Chromatography | Hydroxamate Resin | 1M Citric Acid | - | 78 ± 8% | [1] |

| Ion Chromatography | Hydroxamate Resin | 0.1M Oxalic Acid (pH 2.8) | < 10 min | 61 ± 8% | [4][9] |

Conclusion

Titanium-45 stands out as a highly promising radionuclide for the next generation of PET imaging agents. Its production is feasible and efficient using the $^{45}\text{Sc}(p,n)^{45}\text{Ti}$ reaction, which leverages a low-cost, monoisotopic natural target and is accessible to a wide range of medical cyclotrons.[2][4] Optimized irradiation parameters, particularly maintaining proton energies below the threshold for ^{44}Ti production, ensure high radionuclidic purity.[7] Furthermore, the development of rapid and efficient chemical separation methods, primarily based on ion chromatography with hydroxamate resins, allows for the recovery of high-purity ^{45}Ti in quantities sufficient for preclinical and potentially clinical radiopharmaceutical research.[1][4] The collective data demonstrate a robust and reproducible pathway for making ^{45}Ti available to the broader scientific community.

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